REACTION_CXSMILES
|
[CH2:1]([C:5]([CH2:12][CH3:13])([CH2:8][CH2:9][C:10]#[N:11])[CH:6]=O)[CH2:2][CH2:3][CH3:4].[NH3:14]>[H][H]>[CH2:1]([C:5]([CH2:12][CH3:13])([CH2:8][CH2:9][CH2:10][NH2:11])[CH2:6][NH2:14])[CH2:2][CH2:3][CH3:4]
|
Name
|
|
Quantity
|
0.11 mol
|
Type
|
reactant
|
Smiles
|
C(CCC)C(C=O)(CCC#N)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
γ
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to top at 250 bar and 80° C. through a tubular reactor
|
Type
|
TEMPERATURE
|
Details
|
(diameter 16 mm, fill level 50 cm, oil-heated twin jacket) upstream of the hydrogenation reactor
|
Type
|
CUSTOM
|
Details
|
to top at 250 bar and 110° C
|
Type
|
CUSTOM
|
Details
|
the ammonia was removed by distillation
|
Type
|
CUSTOM
|
Details
|
The product from 48.0 hours was separated by fractional distillation on a 30 cm
|
Duration
|
48 h
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)C(CN)(CCCN)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 920 g | |
YIELD: PERCENTYIELD | 93.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |